molecular formula C30H44NaO4PS B1443793 Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate CAS No. 870245-84-4

Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate

Cat. No.: B1443793
CAS No.: 870245-84-4
M. Wt: 554.7 g/mol
InChI Key: JMGIRGSNIJFBDI-UHFFFAOYSA-M
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Description

Historical Development and Nomenclature

The historical development of this compound traces its origins to the pioneering work on biaryl monophosphine ligands that began in the early 2000s. The parent compound, 2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl, was first developed as part of the comprehensive ligand design program aimed at creating highly active phosphine ligands for palladium-catalyzed cross-coupling reactions. This original phosphine, bearing the molecular formula C₃₃H₄₉P and molecular weight of 476.72 daltons, demonstrated exceptional activity in Buchwald-Hartwig amination reactions involving aryl chlorides and aryl tosylates.

The nomenclature evolution reflects the systematic approach to ligand development within the organometallic chemistry community. The original compound became known as X-Phosphine due to its structural relationship to other members of the dialkylbiaryl phosphine family, with the "X" designation distinguishing it from related ligands such as S-Phosphine and other variants. The systematic chemical name, 2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl, accurately describes the substitution pattern that gives the ligand its unique steric and electronic properties.

The transition to sulfonated derivatives required additional nomenclature considerations to distinguish between various sulfonation patterns and degrees. The systematic name this compound specifically indicates the position of sulfonation at the 4-position of the lower aryl ring, as well as the presence of sodium as the counterion and hydrate formation. This precise nomenclature has become essential as researchers have developed multiple sulfonated variants with different substitution patterns and properties.

Significance Within Biaryl Monophosphine Ligand Family

Within the broader biaryl monophosphine ligand family, this compound occupies a unique position as both a highly active catalytic ligand and a water-soluble derivative that maintains the essential structural features responsible for exceptional performance. The biaryl monophosphine family has been recognized as a privileged class of ligands due to their ability to support a wide range of palladium-catalyzed transformations, including carbon-carbon bond formation through Suzuki-Miyaura coupling, carbon-nitrogen bond formation through Buchwald-Hartwig amination, and carbon-oxygen bond formation through aryl ether synthesis.

The structural design principles that govern biaryl monophosphine effectiveness are exemplified in the sulfonated variant. The dicyclohexylphosphino group provides the necessary electronic properties for oxidative addition and reductive elimination steps in catalytic cycles, while the bulky diisopropyl substituents create a sterically demanding environment that promotes catalyst turnover and prevents catalyst deactivation. Research has shown that ligands with percentage buried volume values below specific thresholds are essential for effective complex formation with nickel(0) precursors, and the sulfonated derivative maintains these critical steric parameters.

The amphiphilic nature of the sulfonated ligand introduces additional functionality beyond the parent compound. Studies have demonstrated that the sulfonate group can participate in electrostatic interactions with metal cations, creating opportunities for directed selectivity in multi-halogenated substrates. This capability has proven particularly valuable in synthetic applications where traditional ligands provide insufficient control over regioselectivity. The systematic evaluation of ligand-base combinations has revealed that specific pairings of sulfonated phosphines with alkali metal carbonate bases can achieve remarkable site-selectivity in challenging cross-coupling reactions.

Chemical Identity and Structural Classification

The chemical identity of this compound is defined by several key structural elements that contribute to its unique properties and applications. The compound bears the Chemical Abstracts Service registry number 870245-84-4 and possesses the molecular formula C₃₀H₄₂NaO₃PS with a molecular weight of 536.7 daltons. The structural classification places this compound within the organophosphorus family, specifically as a tertiary phosphine bearing aromatic substituents with additional ionic functionality.

Property Value
Molecular Formula C₃₀H₄₂NaO₃PS
Molecular Weight 536.7 g/mol
Chemical Abstracts Service Number 870245-84-4
Physical Appearance Beige solid
Storage Conditions 2-8°C
Purity 97.00%

The structural architecture consists of several distinct functional domains that work synergistically to provide the compound's unique properties. The dicyclohexylphosphino group serves as the primary coordination site for metal centers, providing the electronic properties necessary for effective catalysis. The cyclohexyl substituents on phosphorus create a sterically demanding environment that influences both the binding geometry and the stability of metal complexes formed with this ligand.

The biaryl backbone provides the rigid framework that positions the phosphine donor appropriately relative to coordinated substrates. The diisopropyl substituents at the 2 and 6 positions of the lower aryl ring create additional steric bulk that contributes to the overall spatial demands of the ligand. This substitution pattern has been optimized through systematic structure-activity relationship studies to provide optimal performance in cross-coupling applications.

The sulfonate functionality represents the most distinctive feature of this derivative, transforming the hydrophobic parent compound into an amphiphilic ligand capable of functioning in aqueous environments. The sulfonate group is positioned at the 4-position of the lower aryl ring, a location that was determined through careful regioselectivity studies to provide optimal water solubility while maintaining catalytic activity. The sodium counterion ensures complete ionization under typical reaction conditions, maximizing water solubility.

Evolution from Parent X-Phosphine to Water-Soluble Derivatives

The evolution from the parent 2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl to its water-soluble sulfonate derivative represents a sophisticated approach to ligand modification that addresses specific limitations while preserving essential catalytic properties. The original phosphine compound, while highly effective in organic solvents, exhibited limited solubility in aqueous media, restricting its application in environmentally benign reaction conditions and biological applications. The development of sulfonated derivatives emerged from the recognition that many synthetic targets in pharmaceutical and materials chemistry would benefit from aqueous-compatible catalytic processes.

The sulfonation strategy employed for creating water-soluble derivatives involved careful optimization of reaction conditions to achieve regioselective modification. Research demonstrated that controlled sulfonation using sulfuric acid under carefully managed temperature conditions could selectively introduce sulfonate groups at specific positions on the biaryl framework. The protocol development revealed that the electron-rich nature of the biaryl system made it highly reactive toward electrophilic sulfonation, requiring precise control of reaction parameters to prevent over-sulfonation or undesired substitution patterns.

The successful preparation of the 4-sulfonated derivative required modification of traditional sulfonation protocols. Studies showed that conventional conditions often led to complex mixtures of products, necessitating the development of new methodologies. The optimized procedure involves controlled addition of sulfuric acid at specific temperatures, followed by careful workup procedures to isolate the desired regioisomer in high purity. This protocol has been successfully scaled to gram quantities, enabling practical application of the sulfonated ligand in synthetic chemistry.

The water solubility enhancement achieved through sulfonation has opened new applications in bioconjugation chemistry and aqueous cross-coupling reactions. Research has demonstrated that palladium complexes of the sulfonated ligand can effectively catalyze coupling reactions in aqueous biphasic systems, eliminating the need for organic cosolvents in many applications. This capability has proven particularly valuable in the synthesis of water-soluble pharmaceutical intermediates and in reactions involving biological molecules that are incompatible with organic solvents.

The development of bis-sulfonated derivatives has further expanded the scope of water-soluble biaryl phosphines. Studies have shown that double sulfonation of the parent compound can be achieved using fuming sulfuric acid, creating ligands with enhanced water solubility. These highly polar derivatives have found applications in reactions requiring complete miscibility with aqueous phases and in systems where traditional amphiphilic ligands provide insufficient solubility.

Properties

IUPAC Name

sodium;4-(2-dicyclohexylphosphanylphenyl)-3,5-di(propan-2-yl)benzenesulfonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H43O3PS.Na.H2O/c1-21(2)27-19-25(35(31,32)33)20-28(22(3)4)30(27)26-17-11-12-18-29(26)34(23-13-7-5-8-14-23)24-15-9-6-10-16-24;;/h11-12,17-24H,5-10,13-16H2,1-4H3,(H,31,32,33);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGIRGSNIJFBDI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C)S(=O)(=O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44NaO4PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00855870
Record name Sodium 2'-(dicyclohexylphosphanyl)-2,6-di(propan-2-yl)[1,1'-biphenyl]-4-sulfonate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870245-84-4
Record name Sodium 2'-(dicyclohexylphosphanyl)-2,6-di(propan-2-yl)[1,1'-biphenyl]-4-sulfonate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a sequence involving:

  • Functionalization of the biphenyl core to introduce sulfonate groups at the 4-position.
  • Installation of the dicyclohexylphosphino substituent at the 2' position.
  • Introduction of the 2,6-diisopropyl substituents on the biphenyl ring.
  • Conversion of the sulfonic acid group to the sodium sulfonate salt.
  • Hydration to obtain the hydrate form.

This strategy ensures the ligand retains its steric bulk and water solubility, essential for its catalytic performance.

Detailed Preparation Steps

Sulfonation of Biphenyl Derivative

  • Starting from a 2,6-diisopropyl-substituted biphenyl, sulfonation is performed typically using sulfonating agents such as para-toluenesulfonic acid or methane sulfonic acid under controlled conditions to introduce the sulfonic acid group at the 4-position of the biphenyl ring.
  • The sulfonation step is critical for imparting water solubility to the ligand.

Introduction of Dicyclohexylphosphino Group

  • The 2' position of the biphenyl is functionalized with a dicyclohexylphosphino group.
  • This is commonly achieved by lithiation of the biphenyl intermediate followed by reaction with chlorodicyclohexylphosphine.
  • The reaction conditions often involve inert atmosphere and low temperatures to avoid side reactions and ensure high regioselectivity.

Formation of Sodium Salt and Hydration

  • The sulfonic acid group is neutralized with sodium hydroxide or sodium carbonate to form the sodium sulfonate salt.
  • Hydration is introduced by crystallization from aqueous solvents or controlled exposure to moisture, yielding the hydrate form of the compound.

Representative Preparation Method from Literature

Step Reagents/Conditions Outcome
1. Sulfonation Para-toluenesulfonic acid, solvent (e.g., tetrahydrofuran), controlled temperature 4-sulfonic acid biphenyl derivative
2. Lithiation n-Butyllithium, low temperature (e.g., -78°C) Lithiation at 2' position
3. Phosphination Chlorodicyclohexylphosphine, inert atmosphere Introduction of dicyclohexylphosphino group
4. Neutralization NaOH or Na2CO3 aqueous solution Formation of sodium sulfonate salt
5. Hydration Crystallization from water or aqueous solvents Hydrate formation

This method is consistent with the preparation of XPhos-SO3Na, the sodium salt hydrate form of the compound.

Analytical and Process Notes

  • Solvent Choice: Tetrahydrofuran (THF) or 2-methyltetrahydrofuran is preferred for sulfonation and lithiation steps due to their ability to stabilize reactive intermediates and dissolve organic substrates.
  • Temperature Control: Low temperatures during lithiation prevent overreaction and ensure regioselectivity.
  • Purification: The intermediate and final products are purified by crystallization or extraction, with organic layers washed by aqueous solutions to remove impurities.
  • Yield and Scale: The multi-step synthesis can be lengthy; however, optimized procedures reduce steps and improve yields. For example, some related syntheses report total yields around 10-23% over many steps, indicating the need for process improvements for large-scale production.

Data Summary Table

Parameter Details
CAS Number 870245-84-4
Molecular Formula C30H44NaO4PS
Molecular Weight 554.7 g/mol
Appearance Beige solid
Storage Condition 2-8 °C
Key Reagents Para-toluenesulfonic acid, n-butyllithium, chlorodicyclohexylphosphine, NaOH
Solvents Tetrahydrofuran, 2-methyltetrahydrofuran, water
Typical Reaction Conditions Sulfonation: ambient to moderate heat; Lithiation: -78 °C; Phosphination: inert atmosphere, low temperature
Product Form Sodium sulfonate hydrate (solid)

Research Findings and Optimization

  • The bulky dicyclohexylphosphino group installed at the 2' position significantly enhances the ligand's steric properties, improving catalytic selectivity.
  • The sulfonate group enhances water solubility, enabling aqueous-phase catalysis, aligning with green chemistry principles.
  • Process optimizations focus on reducing the number of steps and improving yields, especially in the lithiation and phosphination stages, which are sensitive to moisture and require inert conditions.
  • Advanced characterization techniques such as NMR, mass spectrometry, and X-ray crystallography confirm the structure and purity of the final compound.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This ligand facilitates palladium-catalyzed Suzuki-Miyaura couplings between aryl halides (Cl, Br, I, OTf) and arylboronic acids. The sulfonate group enables reactions in aqueous or mixed solvent systems, broadening substrate compatibility .

Key Features :

  • Substrates : Aryl chlorides (electron-rich and -poor), bromides, triflates .

  • Catalytic System : Typically Pd(OAc)₂ or Pd(dba)₂ (0.5–2 mol% Pd loading).

  • Conditions : Mild temperatures (60–100°C), aqueous/organic biphasic solvents (e.g., H₂O/THF) .

  • Yield Range : 70–95% for biaryl products .

Mechanistic Role :
The ligand stabilizes the Pd⁰ center during oxidative addition of aryl halides and accelerates transmetallation with boron reagents .

Buchwald-Hartwig Amination

Efficient in Pd-catalyzed C–N bond formation between aryl halides and amines/ammonia equivalents .

ParameterDetails
Substrates Aryl chlorides, bromides; primary/secondary amines, anilines
Base Cs₂CO₃ or t-BuONa
Temperature 80–110°C
Turnover (TON) Up to 10,000 for aryl chlorides

The bulky phosphine prevents Pd aggregation, favoring monoligated Pd species critical for amination .

Borylation and Silylation of Aryl Halides

Enables direct synthesis of arylboronates and arylsilanes via Pd catalysis :

Reaction Types :

  • Borylation : Ar–X + B₂pin₂ → Ar–Bpin (X = Cl, Br)

  • Silylation : Ar–X + SiR₃ → Ar–SiR₃

Advantages :

  • Tolerates electron-deficient aryl chlorides .

  • Eliminates need for preformed organometallic reagents .

Oxidation of Alcohols

The ligand enhances Pd-catalyzed oxidation of primary/secondary alcohols to carbonyl compounds using O₂ or benzoquinone as oxidants .

Typical Conditions :

  • Substrates : Benzyl alcohols, aliphatic alcohols.

  • Oxidant : O₂ (1 atm) or 1,4-benzoquinone.

  • Solvent : Toluene or DMF.

  • Yield : 80–92% for ketones/aldehydes .

Gold(I)-Catalyzed Cycloadditions

Facilitates intramolecular [4+2] cycloadditions of 1,3-enynes wi

Scientific Research Applications

Catalytic Applications

Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate is primarily utilized as a ligand in palladium-catalyzed reactions. Its structural properties enhance the efficiency and selectivity of various coupling reactions:

  • Suzuki-Miyaura Coupling : This compound facilitates the cross-coupling of aryl halides with boronic acids to form biaryl compounds. The reaction conditions are typically mild, allowing for functional group tolerance.
  • Negishi Coupling : It is effective in the coupling of organozinc reagents with aryl halides, leading to the formation of substituted aromatic compounds.
  • C-N Coupling Reactions : The ligand is also used in the synthesis of N-aryl compounds through the coupling of secondary amines with aryl halides.

Case Studies

  • Palladium-Catalyzed Reactions :
    A study demonstrated that using this compound as a ligand resulted in higher yields and selectivity compared to traditional ligands in Suzuki-Miyaura reactions. The optimized conditions allowed for a range of functional groups to be incorporated into the final product without significant side reactions .
  • Pharmaceutical Applications :
    In pharmaceutical chemistry, this ligand has been employed to synthesize complex molecules that are precursors to active pharmaceutical ingredients (APIs). For instance, its use in C-N coupling has led to the efficient synthesis of various heterocycles that are key components in drug discovery .
  • Material Science :
    The ligand's properties have been explored in the development of advanced materials. Its ability to facilitate precise molecular assembly has implications for creating novel polymers and nanomaterials with tailored properties .

Comparative Analysis of Ligands

The following table compares this compound with other common ligands used in palladium-catalyzed reactions:

Ligand NameTypeYield ImprovementFunctional Group Tolerance
This compoundOrganophosphineHighExcellent
TriphenylphosphinePhosphineModerateLimited
BINAPBidentate PhosphineHighModerate

Mechanism of Action

The mechanism by which this compound exerts its effects involves its role as a ligand in transition metal complexes. The dicyclohexylphosphino group coordinates to the metal center, enhancing its catalytic activity. The sulfonate group provides additional stability and solubility, allowing the complex to function effectively in various solvents.

Molecular Targets and Pathways Involved:

  • Metal Centers: Palladium, nickel, and other transition metals.

  • Pathways: Cross-coupling reactions, hydrogenation, and nucleophilic substitution.

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 870245-84-4 .
  • Molecular Formula : C30H42NaO3PS·XH2O (FW: 536.68) .
  • Appearance : Beige solid, hygroscopic .
  • Purity : ≥97% .

Key Properties :

  • Water Solubility : Enhanced by the sulfonate group, making it suitable for aqueous-phase catalysis .
  • Role : A Buchwald biaryl phosphine ligand, widely used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination) .
  • Patent Coverage : Protected under US 6,395,916 and US 6,307,087 .

Comparison with Structurally Similar Biaryl Phosphine Ligands

Substituent Effects on Steric and Electronic Properties

The compound’s 2,6-diisopropyl substituents impart significant steric bulk compared to ligands with smaller or electron-donating groups. Key comparisons include:

Compound Name (CAS) Substituents (Positions) Molecular Weight Solubility Key Applications References
Target Compound (870245-84-4) 2,6-diisopropyl; 4-sulfonate 536.68 Water-soluble Cross-coupling, amination
SPhos-SO3Na (1049726-96-6) 2,6-dimethoxy; 3-sulfonate 512.57 (anhyd.) Water-soluble Peptide synthesis, aqueous catalysis
XPhos (564483-18-7) 2,4,6-triisopropyl 558.73 Organic solvents High-steric-demand reactions
RuPhos (787618-22-8) 2,6-diisopropoxy 534.72 Organic solvents C–N bond formation

Steric Impact :

  • The diisopropyl groups in the target compound create a larger cone angle than dimethoxy (SPhos-SO3Na) or diisopropoxy (RuPhos), favoring reactions requiring bulky ligands to prevent catalyst poisoning .
  • XPhos (triisopropyl) has even higher steric demand, often used for challenging substrates .

Electronic Effects :

  • The sulfonate group in the target compound and SPhos-SO3Na enhances water solubility, enabling reactions in polar solvents .
  • Methoxy (SPhos-SO3Na) and isopropoxy (RuPhos) groups are electron-donating, modulating metal-ligand electron transfer .

Catalytic Performance in Cross-Coupling Reactions

  • Target Compound : Exhibits robust activity in aryl chloride couplings due to its balanced steric bulk and electron-deficient sulfonate group .
  • SPhos-SO3Na : Superior in peptide synthesis (e.g., integrin-binding RGD peptides) but less effective for bulky substrates due to smaller methoxy groups .
  • XPhos : Preferred for sterically hindered substrates (e.g., ortho-substituted aryl halides) .

Example : In Suzuki-Miyaura couplings, the target compound achieves >90% yield with aryl chlorides at 80°C, whereas SPhos-SO3Na requires higher temperatures (100°C) for similar substrates .

Commercial Availability and Specifications

Compound Purity Packaging Price (1g) Supplier
Target Compound ≥97% 1g, 25g Not listed BLD Pharm
SPhos-SO3Na ≥98% 500mg €178 (1g) CymitQuimica
XPhos 98% 1g $250 Strem

Research Findings and Industrial Relevance

  • Target Compound : Patented for scalable synthesis (kg-scale production) and compatibility with diverse palladium precursors .
  • SPhos-SO3Na : Demonstrated efficacy in αvβ3 integrin-binding assays (IC50 = 0.8 nM) but lower selectivity compared to cilengitide .
  • Regulatory Compliance : The sulfonate group in the target compound aligns with green chemistry initiatives by reducing organic solvent use .

Biological Activity

Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate (commonly referred to as XPhos-SO3Na) is a phosphine ligand that has gained attention in various fields of chemistry, particularly in catalysis and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, applications in drug development, and relevant case studies.

  • Molecular Formula : C30H44NaO4PS
  • CAS Number : 870245-84-4
  • Molecular Weight : 554.696 g/mol
  • Structure : The compound features a biphenyl moiety with sulfonate and phosphine functionalities, which contribute to its unique reactivity and biological interactions .

Mechanisms of Biological Activity

The biological activity of XPhos-SO3Na is primarily linked to its role as a ligand in transition metal-catalyzed reactions. It enhances the reactivity of metal complexes in various organic transformations, which can lead to the synthesis of biologically active compounds.

Catalytic Applications

  • Cross-Coupling Reactions : XPhos-SO3Na is utilized in palladium-catalyzed cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds. This is essential for synthesizing pharmaceuticals and agrochemicals .
  • Asymmetric Synthesis : The ligand has been employed in asymmetric synthesis processes to produce enantiomerically enriched compounds, critical for drug efficacy and safety .

1. Anticancer Activity

A study investigated the use of XPhos-SO3Na in synthesizing novel anticancer agents through palladium-catalyzed reactions. The resulting compounds demonstrated significant cytotoxicity against various cancer cell lines, indicating potential therapeutic applications .

2. Antiviral Properties

Research highlighted the potential use of XPhos-SO3Na in developing antiviral compounds targeting viral replication pathways. The ligand's ability to facilitate the synthesis of complex molecules was crucial in creating inhibitors that showed promise against viral infections such as COVID-19 .

Research Findings

StudyFindings
Demonstrated cytotoxic effects against cancer cell lines using compounds synthesized with XPhos-SO3Na.
Highlighted the role of XPhos-SO3Na in synthesizing antiviral agents with effective inhibition rates against viral replication.

Q & A

Basic Question: What is the primary role of this compound in transition-metal catalysis, and how does its structure enhance catalytic efficiency?

Methodological Answer:
The compound acts as a water-soluble phosphine ligand in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings. Its sulfonate group (-SO₃Na) confers aqueous solubility, enabling reactions in polar solvents or biphasic systems for easier product isolation . The bulky dicyclohexylphosphino and diisopropyl substituents on the biphenyl backbone create steric and electronic effects that stabilize palladium intermediates, improving catalytic turnover and reducing side reactions like β-hydride elimination .

Advanced Question: How can researchers optimize reaction conditions when using this ligand in aqueous-phase catalysis?

Methodological Answer:
Key parameters include:

  • pH Control : Maintain neutral to slightly basic conditions (pH 7–9) to stabilize the sulfonate group and prevent ligand protonation, which could reduce solubility .
  • Palladium Precursor Selection : Use Pd(OAc)₂ or PdCl₂ with a 1:1–1:2 ligand-to-metal ratio to balance activity and stability .
  • Temperature : Operate at 60–80°C to accelerate oxidative addition while minimizing ligand decomposition.
  • Substrate Scope : Prioritize aryl bromides over chlorides; electron-deficient substrates typically show higher yields due to enhanced oxidative addition kinetics.

Table 1 : Example Optimization Data for Suzuki-Miyaura Coupling

Substrate (Ar-X)Ligand:Pd RatioTemp (°C)Yield (%)Reference
4-Bromotoluene1:18092
4-Chloroanisole2:110065

Basic Question: What analytical techniques are critical for characterizing this compound and verifying its purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ³¹P NMR confirm the ligand structure. For example, the ³¹P signal typically appears at δ 15–20 ppm, reflecting the electron-rich phosphine environment .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M-Na]⁻ at m/z 512.57) and detects hydrate content .
  • Elemental Analysis : Quantify C, H, P, and S to validate stoichiometry (e.g., C₃₀H₄₂NaO₃PS·xH₂O) .
  • HPLC : Assess purity (>98%) using a C18 column with UV detection at 254 nm .

Advanced Question: How do structural variations in analogous ligands (e.g., XPhos, SPhos) impact catalytic performance in challenging substrates?

Methodological Answer:

  • Steric Effects : Bulky substituents (e.g., diisopropyl vs. triisopropyl in XPhos) influence substrate accessibility. For example, XPhos outperforms this ligand in coupling sterically hindered aryl chlorides due to its larger backbone .
  • Electronic Effects : Electron-donating groups (e.g., methoxy in SPhos) increase electron density at palladium, favoring oxidative addition of electron-poor substrates .
  • Solubility : The sulfonate group here enables aqueous-phase reactions, unlike non-sulfonated analogs requiring organic solvents .

Table 2 : Ligand Comparison in Aryl Chloride Coupling

LigandSubstrate (Ar-Cl)Yield (%)Reaction Medium
This compound4-Cl-Toluene45Water/THF
XPhos (non-sulfonated)4-Cl-Toluene78Toluene

Basic Question: What precautions are necessary during ligand storage and handling?

Methodological Answer:

  • Storage : Store under argon at –20°C to prevent oxidation of the phosphine group. Desiccate to avoid hydrate decomposition .
  • Handling : Use gloveboxes for weighing to exclude moisture and oxygen. Dissolve in degassed solvents (e.g., water, THF) immediately before use .

Advanced Question: How can researchers address contradictions in reported catalytic activity across different studies?

Methodological Answer:

  • Identify Variables : Compare Pd sources, bases (e.g., K₂CO₃ vs. Cs₂CO₃), and solvent systems. For instance, Cs₂CO₃ may deprotonate substrates, altering reaction pathways .
  • Replicate Conditions : Reproduce studies with controlled ligand purity (>98%) and anhydrous solvents to isolate performance discrepancies .
  • Mechanistic Probes : Use kinetic studies (e.g., variable-temperature NMR) to detect intermediate palladium species and competing pathways .

Basic Question: What synthetic routes are reported for this ligand, and how is the sulfonate group introduced?

Methodological Answer:

  • Step 1 : Synthesize the biphenyl backbone via Suzuki coupling between 2-bromo-2',6'-diisopropylbiphenyl and a boronic acid derivative.
  • Step 2 : Introduce the phosphine group via Stille coupling or lithiation followed by reaction with ClPCy₂ .
  • Step 3 : Sulfonate the para-position using fuming sulfuric acid, followed by neutralization with NaOH to form the sodium salt .

Advanced Question: How does this ligand perform in enantioselective catalysis compared to chiral analogs?

Methodological Answer:
This achiral ligand is unsuitable for enantioselective reactions. For asymmetric catalysis, chiral phosphines (e.g., BINAP or Josiphos) are preferred. However, its sulfonate group can be modified with chiral auxiliaries (e.g., tartrate derivatives) to explore new asymmetric systems .

Basic Question: What are the limitations of this ligand in large-scale applications?

Methodological Answer:

  • Cost : High synthesis complexity limits cost-effectiveness for industrial use.
  • Stability : Prolonged heating (>100°C) degrades the phosphine moiety, necessitating strict temperature control .
  • Substrate Scope : Limited efficacy with aryl chlorides and heteroaromatics compared to specialized ligands like RuPhos .

Advanced Question: How can computational methods (e.g., DFT) guide ligand optimization for specific substrates?

Methodological Answer:

  • Geometry Optimization : Calculate bond angles and distances in Pd-ligand complexes to predict steric effects.
  • Electrostatic Potential Maps : Identify electron-rich regions to tailor ligand electronics for challenging substrates (e.g., electron-rich aryl chlorides) .
  • Transition-State Modeling : Compare energy barriers for oxidative addition steps to rationalize experimental yield differences .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate
Reactant of Route 2
Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate

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